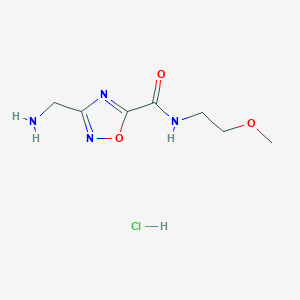
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride, also known as AMMOC-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms. AMMOC-HCl has been found to have a wide range of biochemical and physiological effects and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound could serve as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its structure suggests potential activity in modulating biological pathways, possibly as an inhibitor or activator of certain enzymes or receptors within cellular processes. The oxadiazole ring, in particular, is a common motif in drug design due to its bioisosteric properties and ability to engage in hydrogen bonding .
Agriculture
Within the agricultural sector, compounds like 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride may be explored for their potential use as growth regulators or pesticides . The structural elements of the compound could interact with specific proteins or enzymes in pests, leading to the development of new, targeted agrochemicals .
Material Science
In material science, this compound’s derivatives could be investigated for their utility in creating novel polymers or coatings. The presence of functional groups such as the oxadiazole ring could impart unique electrical or mechanical properties to materials, making them suitable for specialized applications .
Environmental Science
Environmental science research might utilize this compound in the study of pollutant degradation or as a tracer for environmental monitoring. Its stability and detectability in various media could provide insights into environmental processes and contaminant dispersal patterns .
Biochemistry
Biochemically, the compound could be used to study protein-ligand interactions , especially in the context of enzyme inhibition or activation. It may also serve as a molecular probe to elucidate the function of biological macromolecules and pathways .
Pharmacology
Pharmacologically, the compound could be important in the development of new therapeutic agents. Its structure allows for potential modification into molecules with desirable pharmacokinetic and pharmacodynamic properties. Research could focus on its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its therapeutic efficacy .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3.ClH/c1-13-3-2-9-6(12)7-10-5(4-8)11-14-7;/h2-4,8H2,1H3,(H,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVBRCRHQGBFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC(=NO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)
![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)

![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)



![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)


